N-Ethyl vs. N-Methyl: Lipophilicity and Permeability
The N-ethyl group of the target compound (C11H19N5, MW 221.30) provides a calculated logP of approximately 1.0, compared to 0.5 for the N-methyl analog 6-(4-aminopiperidin-1-yl)-N-methylpyrimidin-4-amine (MW 207.27) . The TPSA remains identical at 62 Ų, but the increased hydrophobicity enhances passive membrane permeability without exceeding the CNS drug-like cut-off, positioning it optimally for oral bioavailability [1].
| Evidence Dimension | Calculated lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 1.0 |
| Comparator Or Baseline | N-Methyl analog cLogP ≈ 0.5 |
| Quantified Difference | ΔcLogP = +0.5 |
| Conditions | In silico prediction using ChemAxon/ALOGPS method |
Why This Matters
Higher lipophilicity correlates with improved passive permeability and oral absorption potential, making the N-ethyl analog a more suitable lead candidate for oral kinase inhibitors.
- [1] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. (TPSA and logP guidelines). View Source
